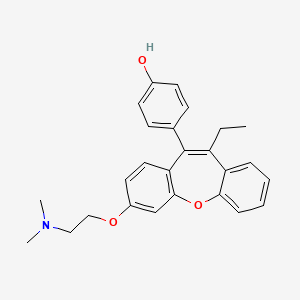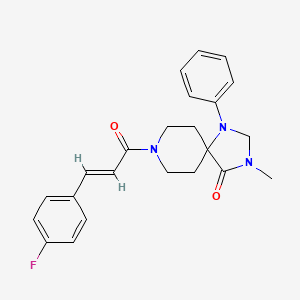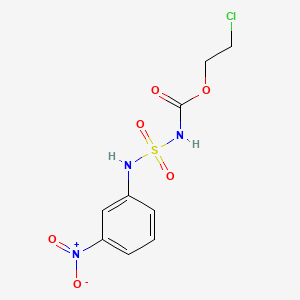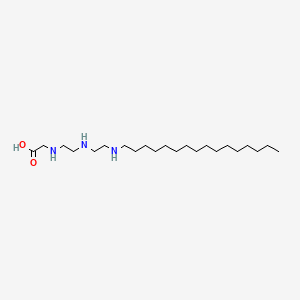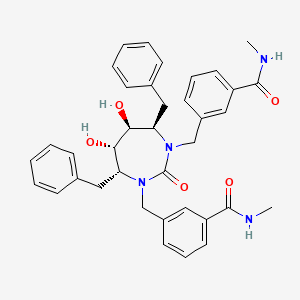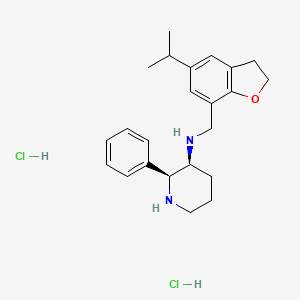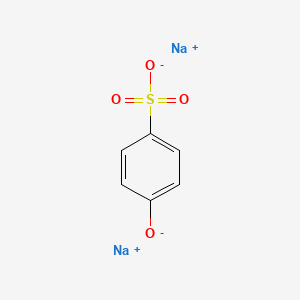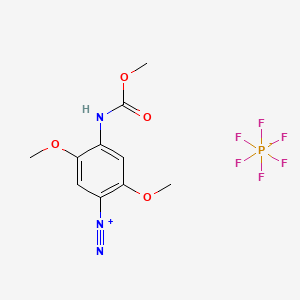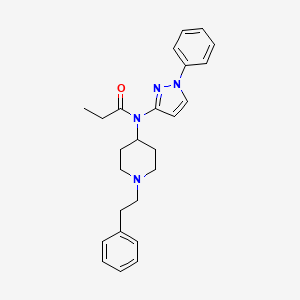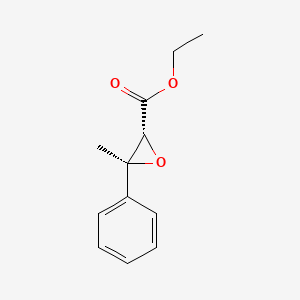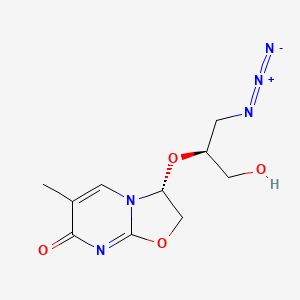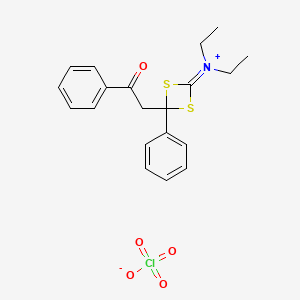
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is a complex organic compound with a unique structure that includes a dithietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate typically involves multiple steps. The process begins with the preparation of the dithietane ring, followed by the introduction of the ethyl and phenylethyl groups. The final step involves the formation of the perchlorate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Applications De Recherche Scientifique
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithietane chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate involves its interaction with molecular targets such as enzymes or receptors. The dithietane ring and other functional groups play a crucial role in these interactions, affecting the compound’s reactivity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanaminium, N-ethyl-N-[methyloxido(2-oxo-2-phenylethyl)-λ4-sulfanylidene]-, inner salt
- Other dithietane-containing compounds
Uniqueness
Ethanaminium, N-ethyl-N-(4-(2-oxo-2-phenylethyl)-4-phenyl-1,3-dithietan-2-ylidene)-, perchlorate is unique due to its specific combination of functional groups and the presence of the perchlorate anion. This gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
102732-66-1 |
|---|---|
Formule moléculaire |
C20H22ClNO5S2 |
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
diethyl-(4-phenacyl-4-phenyl-1,3-dithietan-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C20H22NOS2.ClHO4/c1-3-21(4-2)19-23-20(24-19,17-13-9-6-10-14-17)15-18(22)16-11-7-5-8-12-16;2-1(3,4)5/h5-14H,3-4,15H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
KTXSBQNOMRLXNN-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](=C1SC(S1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


